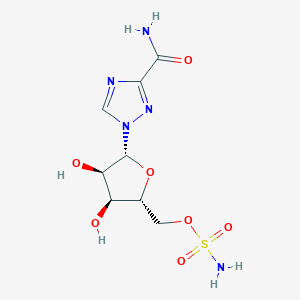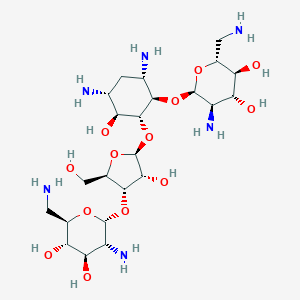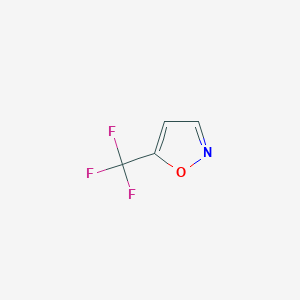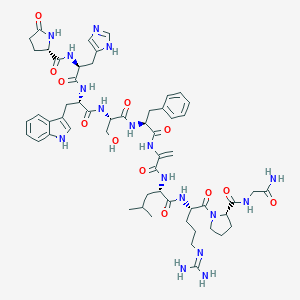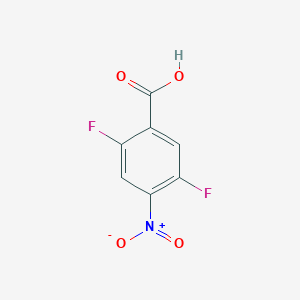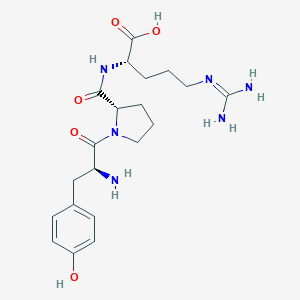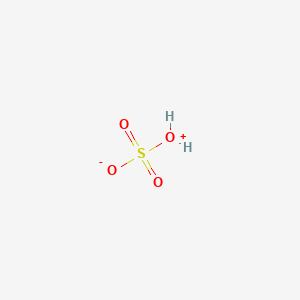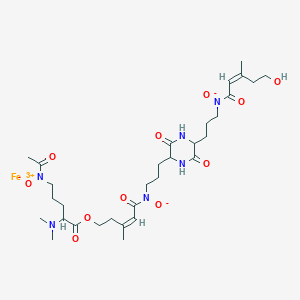
N(alpha)-Dimethylisoneocoprogen I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-Dimethylisoneocoprogen I is a naturally occurring compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoneocoprostanol family and is isolated from the fungus Aspergillus versicolor.
Wirkmechanismus
The exact mechanism of action of N(alpha)-Dimethylisoneocoprogen I is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and proteins that are involved in cellular processes. These include DNA synthesis, protein synthesis, and cell division.
Biochemische Und Physiologische Effekte
N(alpha)-Dimethylisoneocoprogen I has been shown to have several biochemical and physiological effects. These include the inhibition of cancer cell growth, the prevention of viral replication, and the inhibition of fungal growth. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N(alpha)-Dimethylisoneocoprogen I in lab experiments is its potential to inhibit cancer cell growth. This makes it a promising compound for the development of new cancer treatments. However, the low yield of the synthesis process makes it difficult to obtain large quantities of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for research on N(alpha)-Dimethylisoneocoprogen I. One area of research is the development of new cancer treatments that utilize the compound's ability to inhibit cancer cell growth. Another area of research is the investigation of the compound's potential as a neuroprotective agent. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential side effects.
Conclusion:
In conclusion, N(alpha)-Dimethylisoneocoprogen I is a naturally occurring compound that has potential applications in various fields, including cancer treatment and neuroprotection. The compound's mechanism of action is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cellular processes. While the low yield of the synthesis process is a limitation for lab experiments, further research is needed to fully understand the compound's potential and to identify potential side effects.
Synthesemethoden
The synthesis of N(alpha)-Dimethylisoneocoprogen I is a complex process that involves the isolation of the compound from the fungus Aspergillus versicolor. This process includes extraction, purification, and identification of the compound. The yield of this process is low, which makes it difficult to obtain large quantities of the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N(alpha)-Dimethylisoneocoprogen I has been the subject of several scientific studies due to its potential applications in various fields. The compound has been studied for its anticancer, antiviral, and antifungal properties. It has also been investigated for its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
[(Z)-5-[3-[5-[3-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 5-[acetyl(oxido)amino]-2-(dimethylamino)pentanoate;iron(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N6O11.Fe/c1-21(12-17-38)19-27(40)36(46)15-6-9-24-29(42)33-25(30(43)32-24)10-7-16-37(47)28(41)20-22(2)13-18-48-31(44)26(34(4)5)11-8-14-35(45)23(3)39;/h19-20,24-26,38H,6-18H2,1-5H3,(H,32,43)(H,33,42);/q-3;+3/b21-19-,22-20-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZDNKJWCYIABN-JDVCJPALSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C)[O-])N(C)C)[O-])[O-])CCO.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\CCOC(=O)C(CCCN(C(=O)C)[O-])N(C)C)[O-])[O-])/CCO.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49FeN6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(alpha)-Dimethylisoneocoprogen I | |
CAS RN |
117852-96-7 |
Source


|
| Record name | N(alpha)-Dimethylisoneocoprogen I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117852967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

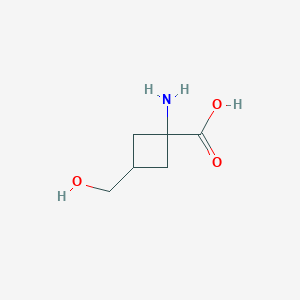
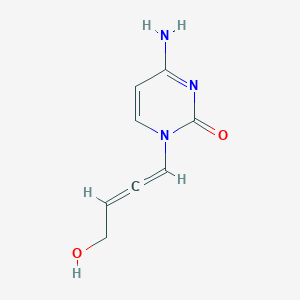

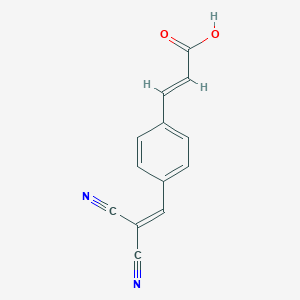
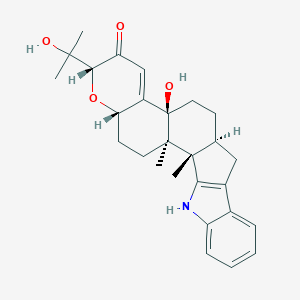
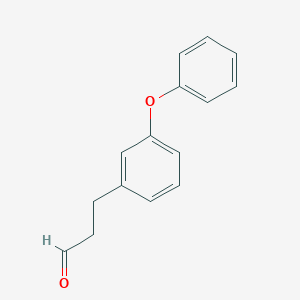
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)
